molecular formula C15H13F2NOS B2518895 (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2185589-92-6

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2518895
CAS No.: 2185589-92-6
M. Wt: 293.33
InChI Key: CTRHCDUYHPSMGV-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorine atoms and a thiophene ring suggests unique chemical properties that could be exploited in different scientific and industrial contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions

    Pyrrolidine Synthesis: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors under acidic or basic conditions.

    Thiophene Introduction: The thiophene ring is often introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.

    Difluorophenyl Group Addition:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the effects of fluorinated and thiophene-containing molecules on biological systems. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

Medicinally, the compound’s structure suggests potential activity as a pharmaceutical agent. Research may focus on its use as an anti-inflammatory, anticancer, or antimicrobial agent, given the known activities of similar compounds.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the fluorine and thiophene groups.

Comparison with Similar Compounds

Similar Compounds

    (2,4-Difluorophenyl)(3-phenylpyrrolidin-1-yl)methanone: Similar structure but lacks the thiophene ring.

    (2,4-Difluorophenyl)(3-(furan-2-yl)pyrrolidin-1-yl)methanone: Contains a furan ring instead of a thiophene ring.

    (2,4-Difluorophenyl)(3-(pyridin-2-yl)pyrrolidin-1-yl)methanone: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of (2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone lies in the combination of the difluorophenyl group and the thiophene ring, which imparts distinct electronic properties and potential biological activities. The presence of fluorine atoms can enhance metabolic stability and bioavailability, while the thiophene ring can provide additional sites for chemical modification and interaction with biological targets.

Biological Activity

(2,4-Difluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, identified by its CAS number 2185589-92-6, is an organic compound notable for its complex structure comprising both aromatic and heterocyclic components. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H13F2NOSC_{15}H_{13}F_2NOS with a molecular weight of 293.3 g/mol. The presence of fluorine atoms enhances metabolic stability and bioavailability, while the thiophene ring provides additional sites for chemical modification and interaction with biological targets.

PropertyValue
Molecular FormulaC15H13F2NOSC_{15}H_{13}F_2NOS
Molecular Weight293.3 g/mol
CAS Number2185589-92-6

Anticancer Activity

Research indicates that compounds containing similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolidine and thiophene have been shown to induce apoptosis in cancer cell lines. A study on related compounds demonstrated varying degrees of cytotoxicity against breast, colon, and lung cancer cell lines, suggesting that this compound may exhibit similar effects.

Case Study:
In a comparative analysis of various oxadiazole derivatives, certain compounds showed IC50 values as low as 0.003 µM against specific cancer cell lines (e.g., LXFA 629), indicating potent anticancer activity. The exploration of this compound in similar assays could yield valuable insights into its efficacy as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of compounds similar to this compound has been documented in various studies. These compounds often inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. Research into related fluorinated compounds has shown that they can effectively reduce inflammation markers in vitro.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets within cells. It may modulate pathways associated with apoptosis and inflammation through direct binding to proteins or enzymes involved in these processes.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound. The following table summarizes key findings from recent research:

Compound NameActivity TypeIC50 (µM)Target Cell Lines
This compoundAnticancerTBDBreast, Colon, Lung Cancer
1,2,4-Oxadiazole DerivativesAnticancer0.003LXFA 629
Pyrrolidine-Thiophene DerivativesAnti-inflammatoryTBDVarious Inflammatory Models

Properties

IUPAC Name

(2,4-difluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NOS/c16-11-3-4-12(13(17)8-11)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRHCDUYHPSMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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